N'-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide N'-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 1091417-56-9
VCID: VC5050877
InChI: InChI=1S/C18H19FN2O3S/c19-13-3-1-4-14(11-13)21-17(23)16(22)20-12-18(6-8-24-9-7-18)15-5-2-10-25-15/h1-5,10-11H,6-9,12H2,(H,20,22)(H,21,23)
SMILES: C1COCCC1(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=CS3
Molecular Formula: C18H19FN2O3S
Molecular Weight: 362.42

N'-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide

CAS No.: 1091417-56-9

Cat. No.: VC5050877

Molecular Formula: C18H19FN2O3S

Molecular Weight: 362.42

* For research use only. Not for human or veterinary use.

N'-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide - 1091417-56-9

Specification

CAS No. 1091417-56-9
Molecular Formula C18H19FN2O3S
Molecular Weight 362.42
IUPAC Name N'-(3-fluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Standard InChI InChI=1S/C18H19FN2O3S/c19-13-3-1-4-14(11-13)21-17(23)16(22)20-12-18(6-8-24-9-7-18)15-5-2-10-25-15/h1-5,10-11H,6-9,12H2,(H,20,22)(H,21,23)
Standard InChI Key OIHIVOGVEMSXPL-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=CS3

Introduction

Molecular Formula and Weight

  • Molecular Formula: C16H19FN2O2S

  • Molecular Weight: 322.4 g/mol

Structural Description

The compound consists of:

  • A 3-fluorophenyl group, contributing to its electronic properties.

  • A thiophene ring fused with a tetrahydrofuran (oxan) scaffold, providing rigidity and aromaticity.

  • An ethanediamide backbone, which enhances hydrogen bonding potential and solubility.

Key Physicochemical Features

PropertyValue
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, methanol) due to amide groups.
Lipophilicity (LogP)Moderate, balancing hydrophilic and lipophilic regions.
StabilityStable under standard laboratory conditions but may degrade under strong acidic or basic conditions.

General Synthetic Pathway

The synthesis of N'-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide likely involves:

  • Amide Bond Formation: Reaction between a fluorinated aniline derivative and a protected ethanediamine.

  • Cyclization: Introduction of the oxan-thiophene moiety via cyclization using thiophene-based precursors.

  • Final Coupling: Coupling the oxan-thiophene intermediate with the ethanediamide backbone.

Techniques for Structural Confirmation

The structure can be confirmed using:

  • NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR to verify chemical shifts corresponding to aromatic, aliphatic, and fluorinated regions.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • IR Spectroscopy: To detect characteristic amide (C=O) and thiophene vibrations.

Potential Pharmacological Activities

The compound's structural features suggest potential applications in:

  • Anti-inflammatory Agents:

    • The fluorophenyl group may enhance binding to enzymes like cyclooxygenase (COX), similar to other fluorinated compounds.

  • Antimicrobial Properties:

    • The thiophene ring is known for its antimicrobial activity against bacterial and fungal strains.

  • Anticancer Research:

    • Amide-containing scaffolds often show cytotoxic effects on cancer cell lines.

Docking Studies

Preliminary in silico studies could explore interactions with biological targets such as:

  • Enzymes involved in inflammation (e.g., 5-lipoxygenase).

  • DNA-binding proteins for anticancer activity.

Material Science Applications

The rigid aromatic framework combined with flexible oxan groups makes this compound a candidate for:

  • Polymer Design:

    • As a monomer for creating functional polymers with tailored electronic properties.

  • Organic Electronics:

    • Potential use in organic semiconductors or light-emitting diodes due to the thiophene ring's conductivity.

Structural Optimization

Modifications such as:

  • Substituting the fluorophenyl group with other electron-withdrawing groups to enhance potency.

  • Introducing additional heteroatoms in the thiophene ring for increased bioactivity.

Biological Testing

Experimental validation through:

  • In vitro assays for antimicrobial, anti-inflammatory, or anticancer activities.

  • Toxicity profiling to ensure safety for pharmaceutical applications.

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